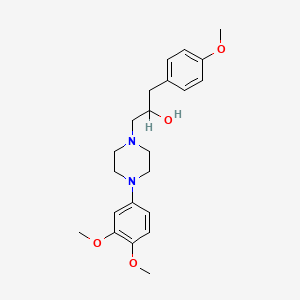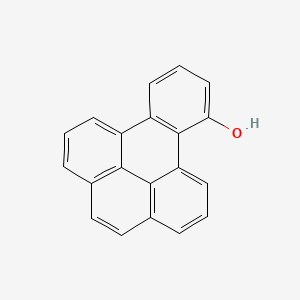
(E)-3,4-Di-tert-butyl-3-hexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3,4-Di-tert-butyl-3-hexene is an organic compound characterized by the presence of two tert-butyl groups attached to a hexene backbone The “E” designation indicates the trans configuration of the double bond, meaning the tert-butyl groups are on opposite sides of the double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Di-tert-butyl-3-hexene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butyl bromide and a suitable alkene precursor.
Grignard Reaction: A Grignard reagent is prepared by reacting tert-butyl bromide with magnesium in anhydrous ether. This reagent is then reacted with the alkene precursor to form the desired product.
Purification: The crude product is purified using techniques such as distillation or chromatography to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or other catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: (E)-3,4-Di-tert-butyl-3-hexene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond to a single bond, forming a saturated hydrocarbon.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(E)-3,4-Di-tert-butyl-3-hexene has several applications in scientific research:
Chemistry: Used as a model compound in studies of reaction mechanisms and stereochemistry.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antioxidant effects.
Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of (E)-3,4-Di-tert-butyl-3-hexene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
(E)-3,4-Di-tert-butyl-2-hexene: Similar structure but with a different position of the double bond.
(Z)-3,4-Di-tert-butyl-3-hexene: Cis isomer of the compound with different spatial arrangement.
3,4-Di-tert-butyl-1-hexene: Different position of the double bond.
Uniqueness: (E)-3,4-Di-tert-butyl-3-hexene is unique due to its specific trans configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
75245-21-5 |
|---|---|
Molekularformel |
C14H28 |
Molekulargewicht |
196.37 g/mol |
IUPAC-Name |
(E)-3,4-diethyl-2,2,5,5-tetramethylhex-3-ene |
InChI |
InChI=1S/C14H28/c1-9-11(13(3,4)5)12(10-2)14(6,7)8/h9-10H2,1-8H3/b12-11+ |
InChI-Schlüssel |
MVTUXXAVOOUGFH-VAWYXSNFSA-N |
Isomerische SMILES |
CC/C(=C(/CC)\C(C)(C)C)/C(C)(C)C |
Kanonische SMILES |
CCC(=C(CC)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


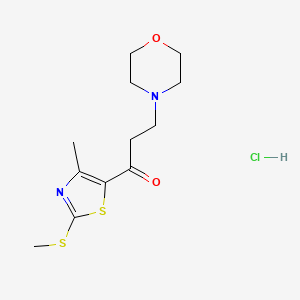

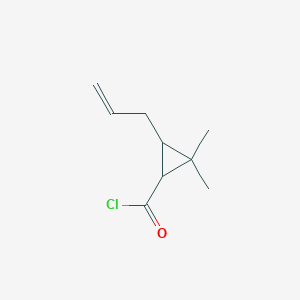
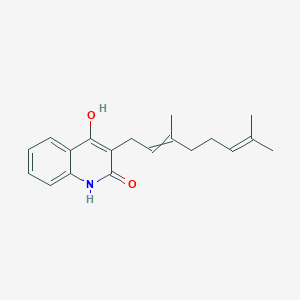
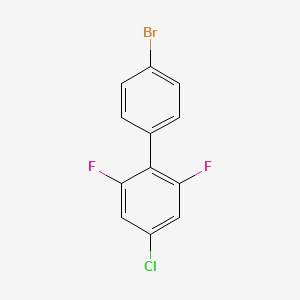
![5-(Dimethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14454392.png)
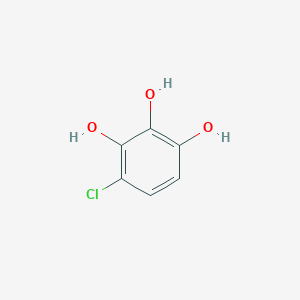
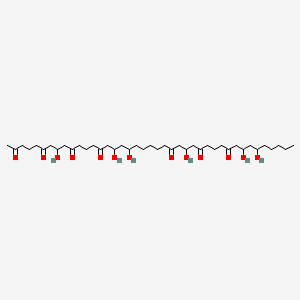
silane](/img/structure/B14454401.png)
![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)
![3,9-bis(2-chloropropyl)-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14454408.png)
